5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
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Description
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a useful research compound. Its molecular formula is C16H14FN3S2 and its molecular weight is 331.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .
Mode of Action
The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This results in a decrease in the rate of carbohydrate digestion .
Biochemical Pathways
The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . Normally, this enzyme cleaves 1,4-α-glycosidic linkages in oligo and polysaccharides, breaking them down into simpler sugars for absorption . When the enzyme is inhibited, this process is slowed down, leading to a delay in glucose absorption in the digestive system .
Pharmacokinetics
The compound’s potent inhibitory activity against α-glucosidase suggests it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the suppression of postprandial hyperglycemia, or high blood sugar levels after meals . By inhibiting α-glucosidase and slowing down carbohydrate digestion, the compound helps to control blood glucose levels .
Properties
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZKNPNAXMQSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.